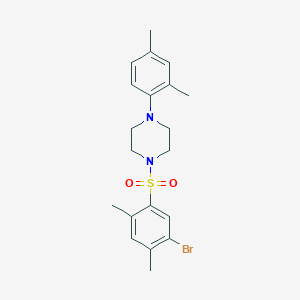
Deacetyl ganoderic acid F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetyl ganoderic acid F (DeGA F) is a triterpenoid isolated from Ganoderma lucidum, a famous edible and medicinal mushroom used for treatment of dizziness and insomnia in traditional medicine .
Chemical Reactions Analysis
This compound has been studied for its inhibitory effects against lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo . It has been found to inhibit LPS-triggered NO production and iNOS expression and affect the secretion and mRNA levels of relative inflammatory cytokines .Aplicaciones Científicas De Investigación
Neural Inflammation Inhibition
Deacetyl ganoderic acid F (DeGA F), isolated from Ganoderma lucidum, shows promise in inhibiting neural inflammation. This triterpenoid has been found effective against lipopolysaccharide (LPS)-induced inflammation in both in vitro and in vivo studies. It works by inhibiting NO production, iNOS expression, and various pro-inflammatory cytokines. Its mechanism involves the suppression of the NF-κB pathway, evidenced by decreased phosphorylation of IKK and IκB and reduced nuclear translocation of P65. This finding suggests DeGA F's potential as a therapeutic agent for diseases associated with neural inflammation (Sheng, Zhang, Wang, Yang, & Li, 2019).
Energy Reprogramming in Colon Cancer
Ganoderic acid D, a close relative of this compound, has been studied for its impact on colon cancer's energy metabolism. It appears to inhibit the energy reprogramming of colon cancer cells, including glucose uptake and lactate production. This effect is possibly mediated by upregulating the protein expression of SIRT3 and inducing the deacetylation of cyclophilin D. These findings are crucial in understanding how certain compounds like Ganoderic acid D can influence cancer cell metabolism and may open new avenues for cancer treatment (Zhendong, Liang, & Xue, 2018).
Ganoderic Acid Accumulation and Biosynthesis
Research on Ganoderma lucidum, the source of ganoderic acids including this compound, has led to insights into enhancing the production of these compounds. Studies have found that certain conditions and treatments, like sodium acetate supplementation, can significantly increase ganoderic acid content in Ganoderma lucidum fruiting bodies. This is achieved by upregulating key biosynthetic genes and altering metabolic pathways, which points to new methods for increasing the yield of valuable ganoderic acids (Meng, Bai, Zhang, Zhang, Zhou, Mukhtar, Wang, Li, & Wang, 2019).
Mecanismo De Acción
Target of Action
Deacetyl ganoderic acid F, a triterpenoid isolated from Ganoderma lucidum, primarily targets microglia and astrocytes . These cells play a crucial role in neuronal inflammation, which is widely reported to be responsible for neurodegenerative disease .
Mode of Action
This compound interacts with its targets, the microglia and astrocytes, by suppressing their activation . This results in the inhibition of lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo .
Biochemical Pathways
This compound affects the NF-κB pathway . It inhibits LPS-induced activation of this pathway, as evidenced by decreased phosphorylation of IKK and IκB and the nuclear translocation of P65 . This pathway is crucial in the regulation of immune response to infection.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of NO production and iNOS expression . It also affects the secretion and mRNA levels of relative inflammatory cytokines . In vivo, this compound treatment effectively inhibited NO production in zebrafish embryos .
Action Environment
It is known that the compound exhibits its effects both in vitro and in vivo , suggesting that it is effective in different environments.
Propiedades
IUPAC Name |
6-(12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXGGTWKTCLFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)
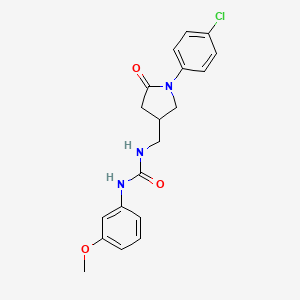
![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
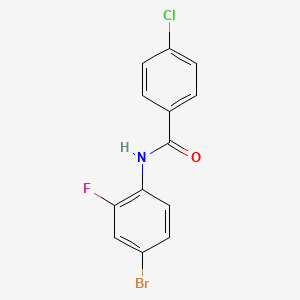
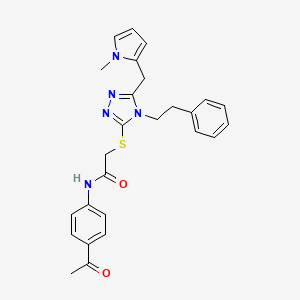
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)
![1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one](/img/structure/B2726555.png)
![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
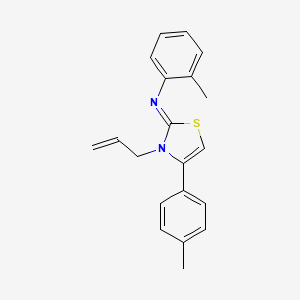

![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2726563.png)
